

## Rezvilutamide versus Bicalutamide in Metastatic Hormone-Sensitive Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rezvilutamide |           |
| Cat. No.:            | B8201621      | Get Quote |

In the landscape of treatments for metastatic hormone-sensitive prostate cancer (mHSPC), the emergence of novel androgen receptor inhibitors is shifting the therapeutic paradigm. This guide provides a detailed comparison of **Rezvilutamide**, a next-generation androgen receptor inhibitor, and Bicalutamide, a first-generation nonsteroidal antiandrogen, based on pivotal clinical trial data.

This analysis centers on the head-to-head data from the international, randomized, open-label, phase 3 CHART trial (NCT03520478), which evaluated the efficacy and safety of **Rezvilutamide** versus Bicalutamide in patients with high-volume mHSPC.[1][2][3] All patients in the trial received Androgen Deprivation Therapy (ADT) as a baseline treatment.

# Mechanism of Action: A Deeper Level of Androgen Receptor Inhibition

Both **Rezvilutamide** and Bicalutamide function by targeting the androgen receptor (AR), a key driver of prostate cancer growth. However, their mechanisms exhibit distinct differences in potency and effect.

Bicalutamide acts as a competitive antagonist at the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[4] This blockade is, however, considered less potent compared to newer agents.







**Rezvilutamide** is a novel, potent androgen receptor inhibitor that demonstrates a more comprehensive blockade of the AR signaling pathway. It not only competitively inhibits androgen binding but also prevents AR nuclear translocation and AR-mediated gene transcription. This multi-pronged approach leads to a more profound and sustained suppression of the signaling that fuels prostate cancer cell proliferation.





Click to download full resolution via product page

Fig. 1: Mechanism of Action of Androgen Receptor Inhibitors



## **Clinical Efficacy in High-Volume mHSPC**

The CHART trial demonstrated a significant clinical benefit of **Rezvilutamide** over Bicalutamide when added to ADT in patients with high-volume mHSPC.

## **Primary Endpoints: Survival Outcomes**

**Rezvilutamide** plus ADT led to a statistically significant improvement in both radiographic progression-free survival (rPFS) and overall survival (OS) compared to Bicalutamide plus ADT. [5]

| Endpoint            | Rezvilutamide<br>+ ADT | Bicalutamide +<br>ADT | Hazard Ratio<br>(95% CI) | p-value |
|---------------------|------------------------|-----------------------|--------------------------|---------|
| Median rPFS         | Not Reached            | 25.1 months           | 0.44 (0.33–0.58)         | <0.0001 |
| 2-year rPFS<br>Rate | 72.3%                  | 50.0%                 |                          |         |
| Median OS           | Not Reached            | Not Reached           | 0.58 (0.44–0.77)         | 0.0001  |
| 2-year OS Rate      | 81.6%                  | 70.3%                 |                          |         |

Data from the preplanned interim analyses of the CHART trial.

## **Secondary Endpoints: Disease Control and Response**

The superiority of **Rezvilutamide** was also evident across key secondary endpoints, indicating a greater depth and duration of response.



| Endpoint                                    | Rezvilutamide +<br>ADT        | Bicalutamide +<br>ADT        | Hazard Ratio/Rate<br>Difference (95% CI) |
|---------------------------------------------|-------------------------------|------------------------------|------------------------------------------|
| Time to PSA Progression                     | Not Reached                   | 11.2 months                  | HR: 0.21 (0.16-0.27)                     |
| Objective Response<br>Rate (ORR)            | 81.0%                         | 67.9%                        | Rate Difference: 13.1%                   |
| PSA Undetectable<br>Rate (<0.2 ng/mL)       | 68.7%                         | 33.5%                        | Rate Difference: 35.2%                   |
| Time to Deterioration of FACT-P Total Score | 12.8 months (25th percentile) | 6.0 months (25th percentile) | HR: 0.66 (0.50-0.86)                     |

Data from the CHART trial.

## **Safety and Tolerability Profile**

Both treatments were generally well-tolerated, with the safety profile of **Rezvilutamide** being consistent with other potent androgen receptor inhibitors.

| Adverse Event (Grade ≥3) | Rezvilutamide + ADT<br>(n=323) | Bicalutamide + ADT<br>(n=324) |
|--------------------------|--------------------------------|-------------------------------|
| Hypertension             | 8%                             | 7%                            |
| Hypertriglyceridemia     | 7%                             | 2%                            |
| Increased Weight         | 6%                             | 4%                            |
| Anemia                   | 4%                             | 5%                            |
| Hypokalemia              | 3%                             | 1%                            |
| Serious Adverse Events   | 28%                            | 21%                           |

Data from the safety population of the CHART trial. No treatment-related deaths were reported in the **Rezvilutamide** group. Notably, no seizures were observed in patients receiving **Rezvilutamide**.



## **Experimental Protocols: The CHART Trial**

The CHART trial was a pivotal study that provided the primary evidence for this comparison.





Click to download full resolution via product page

#### Fig. 2: CHART Trial Workflow

Study Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals across China, Poland, the Czech Republic, and Bulgaria.

Patient Population: The trial enrolled 654 men with high-volume mHSPC, defined according to the CHAARTED criteria. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Patients who had received prior chemotherapy or localized treatment for prostate cancer were excluded.

Treatment: Patients were randomized in a 1:1 ratio to receive either **Rezvilutamide** (240 mg once daily) in combination with ADT or Bicalutamide (50 mg once daily) in combination with ADT.

Endpoints: The co-primary endpoints were rPFS, as assessed by an independent review committee, and OS. Secondary endpoints included investigator-assessed rPFS, time to prostate-specific antigen (PSA) progression, time to next skeletal-related event, and objective response rate. Patient-reported outcomes (PROs) were assessed as exploratory endpoints.

#### Conclusion

The available clinical evidence from the CHART trial robustly supports the superior efficacy of **Rezvilutamide** over Bicalutamide in combination with ADT for the first-line treatment of high-volume mHSPC. **Rezvilutamide** demonstrated significant improvements in radiographic progression-free survival and overall survival, along with higher rates of PSA response and a manageable safety profile. For researchers and drug development professionals, these findings underscore the clinical advantages of more potent, next-generation androgen receptor inhibitors in the management of advanced prostate cancer.





Click to download full resolution via product page

Fig. 3: Summary of Comparative Efficacy and Safety

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rezvilutamide for metastatic castration-sensitive prostate cancer: CHART trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. urotoday.com [urotoday.com]
- 4. Rezvilutamide versus bicalutamide in combination with androgen-deprivation therapy in patients with high-volume, metastatic, hormone-sensitive prostate cancer (CHART): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rezvilutamide vs Bicalutamide Combined With ADT in High-Volume Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]



• To cite this document: BenchChem. [Rezvilutamide versus Bicalutamide in Metastatic Hormone-Sensitive Prostate Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#comparing-rezvilutamide-and-bicalutamide-in-mhspc-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com